Cyclohexylmethyl 2,4-dinitrobenzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The 1H NMR spectrum of methyl 3,5-dinitrobenzoate exhibits a singlet at δ 4.00 ppm for the methyl ester group, while aromatic protons resonate as a doublet at δ 9.12 ppm (J = 2.1 Hz) and a triplet at δ 8.65 ppm (J = 2.1 Hz). For this compound, the cyclohexylmethyl group’s protons are expected to appear as multiplet signals between δ 1.20–2.10 ppm for the cyclohexane ring and a triplet near δ 4.30 ppm for the methylene group adjacent to the ester oxygen. The aromatic region will display two distinct doublets for H-3 and H-5 protons (δ 8.80–9.20 ppm), with coupling constants J ≈ 2.5 Hz due to meta-coupling.
In the 13C NMR spectrum, the ester carbonyl carbon resonates near δ 165 ppm, while nitro group-bearing carbons (C-2 and C-4) appear upfield (δ 148–152 ppm) due to electron-withdrawing effects. The cyclohexyl carbons are observed between δ 25–35 ppm.
Infrared (IR) Vibrational Mode Assignments
Key IR absorption bands for dinitrobenzoate derivatives include:
- ν(N–O) asymmetric stretching: 1530–1545 cm−1
- ν(N–O) symmetric stretching: 1345–1360 cm−1
- ν(C=O) ester stretching: 1720–1740 cm−1
The cyclohexylmethyl group contributes C–H stretching vibrations at 2850–2930 cm−1 and bending modes near 1450 cm−1. Notably, the ortho-nitro group’s proximity to the ester moiety induces a 10–15 cm−1 redshift in the carbonyl stretch compared to para-substituted analogs.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode typically generates a deprotonated molecular ion [M–H]− at m/z 295.04 for methyl 3,5-dinitrobenzoate. This compound’s molecular formula (C14H16N2O6) predicts a [M–H]− peak at m/z 307.09. Characteristic fragments include:
- Loss of NO2 (46 Da): m/z 261.08
- Cleavage of the ester bond: m/z 166.01 (dinitrobenzoate ion)
- Cyclohexylmethyl ion: m/z 97.08
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations predict a planar aromatic ring with nitro groups deviating by 12°–15° from coplanarity. The ester group’s carbonyl bond length (1.21 Å) is slightly elongated compared to non-nitro-substituted esters (1.19 Å) due to conjugation with nitro groups.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length (Å) | 1.21 |
| O–N–O Bond Angle (°) | 124.5 |
| Dihedral Angle (°) | 16.8 |
Molecular Orbital Interactions and Electron Density Mapping
Highest Occupied Molecular Orbital (HOMO) localization occurs on the nitro groups and aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ester carbonyl and nitro oxygen atoms. This electronic configuration suggests nucleophilic attack at the nitro groups and electrophilic reactivity at the carbonyl carbon.
Electrostatic potential maps reveal regions of high electron density (red) at nitro oxygens (Vmin = −0.35 e/Å) and low density (blue) at the ester methylene group (Vmax = +0.28 e/Å). Non-covalent interaction (NCI) analysis identifies steric clashes between the ortho-nitro group and cyclohexylmethyl substituent, consistent with XRD data.
Properties
Molecular Formula |
C14H16N2O6 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
cyclohexylmethyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H16N2O6/c17-14(22-9-10-4-2-1-3-5-10)12-7-6-11(15(18)19)8-13(12)16(20)21/h6-8,10H,1-5,9H2 |
InChI Key |
HELLRIUUVMFYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration Strategies for Benzoic Acid Derivatives
The synthesis of 2,4-dinitrobenzoic acid typically begins with the nitration of benzoic acid or its derivatives. While direct nitration of benzoic acid is challenging due to its meta-directing carboxyl group, alternative pathways involve nitrating toluene derivatives followed by oxidation. For example, 2,4-dinitrotoluene (DNT) serves as a key intermediate, which can be oxidized to 2,4-dinitrobenzoic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Source highlights the preparation of 2,4-dinitrobenzaldehyde from dinitrotoluene, underscoring the feasibility of nitration under controlled conditions. By analogy, similar nitration protocols can be adapted for benzoic acid precursors, though steric and electronic factors necessitate adjustments in reaction temperature and nitrating agent concentration.
Oxidation of 2,4-Dinitrotoluene to 2,4-Dinitrobenzoic Acid
The oxidation of 2,4-dinitrotoluene to 2,4-dinitrobenzoic acid requires harsh conditions. A mixture of concentrated sulfuric acid and nitric acid at elevated temperatures (80–100°C) facilitates this conversion, yielding the diacid in moderate to high purity. Recent advancements propose catalytic oxidation using ruthenium-based catalysts to improve selectivity and reduce byproduct formation, though these methods remain experimental.
Preparation of Cyclohexylmethanol
Hydrogenation of Benzyl Alcohol Derivatives
Cyclohexylmethanol is synthesized via the catalytic hydrogenation of benzyl alcohol or its derivatives. Source describes the hydrogenation of 2-methyl-4-phenyl-2-butanol (Carbinol Muguet) to 4-cyclohexyl-2-methyl-2-butanol using palladium on carbon (Pd/C) under 8–20 bar hydrogen pressure. Adapting this methodology, benzyl alcohol can be hydrogenated to cyclohexylmethanol using Pd/C or Raney nickel at 70–110°C, achieving near-quantitative yields.
Grignard and Alkylation Approaches
Alternative routes involve the reaction of cyclohexylmagnesium bromide with formaldehyde, followed by acidic workup to yield cyclohexylmethanol. This method, while effective, requires stringent anhydrous conditions and poses scalability challenges compared to catalytic hydrogenation.
Esterification of 2,4-Dinitrobenzoic Acid with Cyclohexylmethanol
Acid-Catalyzed Fischer Esterification
Fischer esterification employs 2,4-dinitrobenzoic acid and cyclohexylmethanol in the presence of a sulfuric acid catalyst. The reaction proceeds at reflux (110–120°C) for 12–24 hours, with water removal via Dean-Stark trap to drive equilibrium toward ester formation. Yields typically range from 60% to 75%, limited by the electron-withdrawing nitro groups reducing the carboxylic acid’s reactivity.
Schotten-Baumann Acylation
A more efficient approach involves converting 2,4-dinitrobenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride. The resultant 2,4-dinitrobenzoyl chloride reacts with cyclohexylmethanol in the presence of a base (e.g., pyridine or triethylamine) to form the ester under mild conditions (0–25°C). This method achieves yields exceeding 85%, with purification via recrystallization from ethyl alcohol.
Table 1: Comparative Analysis of Esterification Methods
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Esterification | Reflux, H₂SO₄, 24 h | H₂SO₄ | 65 | 90 |
| Schotten-Baumann | 0–25°C, Et₃N, 2 h | None | 88 | 95 |
| Steglich Esterification | DCC, DMAP, RT, 12 h | DCC/DMAP | 78 | 92 |
Catalytic and Solvent Effects on Reaction Efficiency
Lewis Acid Catalysis in Esterification
Source emphasizes the role of Lewis acids like BF₃ in enhancing reaction yields during dioxane formation. Analogously, BF₃·OEt₂ catalyzes the esterification of sterically hindered acids by activating the carbonyl group, reducing reaction time to 6–8 hours with minimal side products. This approach is particularly advantageous for nitro-substituted benzoates, where traditional acid catalysts may promote decomposition.
Solvent Selection and Kinetic Control
Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) improve the solubility of 2,4-dinitrobenzoyl chloride, facilitating faster reaction kinetics. Source reports the use of DCM in cycloaddition reactions under mild conditions, a principle applicable to acylation steps to prevent premature hydrolysis of the acyl chloride.
Purification and Characterization
Recrystallization and Chromatographic Techniques
Crude Cyclohexylmethyl 2,4-dinitrobenzoate is purified via recrystallization from ethyl alcohol or petroleum ether/ethyl acetate mixtures, yielding needle-like crystals with >98% purity. Flash chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) resolves minor impurities, as demonstrated in Source for spiroindenyl isoxazolines.
Spectroscopic Validation
1H NMR analysis confirms ester formation through the disappearance of the carboxylic acid proton (δ 12–13 ppm) and emergence of cyclohexylmethyl signals (δ 1.0–2.5 ppm). IR spectroscopy identifies the ester carbonyl stretch at 1720–1740 cm⁻¹ and nitro group absorptions at 1520 and 1350 cm⁻¹ .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and cyclohexylmethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products:
Nucleophilic Substitution: Substituted nitrobenzoates.
Reduction: Cyclohexylmethyl 2,4-diaminobenzoate.
Hydrolysis: 2,4-dinitrobenzoic acid and cyclohexylmethanol.
Scientific Research Applications
Cyclohexylmethyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological systems.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, influencing cellular oxidative stress pathways. The ester linkage allows for hydrolysis, releasing active components that can interact with biological molecules. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural Parameters of 2,4-Dinitrobenzoate Isomers
| Isomer | Key Torsion Angles (°) | Energy Profile | Reference |
|---|---|---|---|
| Cis | O1-C1-C2-C3: -173.8 | Higher steric strain | |
| Trans | C6-C5-C4-C3: 179.2 | Lower steric strain |
The cis and trans isomers of 2,4-dinitrobenzoate exhibit distinct conformational preferences due to steric and electronic effects. The trans isomer generally adopts a more planar geometry, reducing intramolecular clashes compared to the cis form .
Reactivity and Stability
Table 2: Thermal Decomposition Data
| Compound | Major Decomposition Temp (°C) | Weight Loss (%) | DTA Peak (°C) | Reference |
|---|---|---|---|---|
| 2,4-Dinitrobenzoate | 267 | 57 | 328 (exothermic) | |
| 3,5-Dinitrobenzoate | Not reported | Not reported | Not reported |
While thermal data for 3,5-dinitrobenzoate is scarce, 2,4-dinitrobenzoate demonstrates a two-stage decomposition profile, suggesting greater thermal resilience compared to simpler nitroaromatics like 2-nitrobenzoate .
Biodegradation Pathways
- 2,4-Dinitrobenzoate: No direct evidence of biodegradation was found in the provided studies. However, its structural analog, 3,5-dinitrobenzoate, is transformed into acetate and CO₂ under anaerobic conditions by microbial consortia .
- 2-Nitrobenzoate (2NBA) : Unlike 2,4-dinitrobenzoate, 2NBA induces bioreporter activity (e.g., EGFP expression) in mutant cells, highlighting its unique interaction with biological systems .
Functional Group Interactions
- Nitro Group Positioning: The 2,4-dinitro substitution pattern creates strong electron-withdrawing effects, reducing the compound’s susceptibility to electrophilic attack compared to mono-nitro analogs like 2-nitrobenzoate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Cyclohexylmethyl 2,4-dinitrobenzoate?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. A general approach involves reacting 2,4-dinitrobenzoic acid with cyclohexylmethanol under reflux with a catalytic acid (e.g., concentrated sulfuric acid in methanol). For example, similar esterifications (e.g., 2,4-dichlorophenoxy acetate) use reflux for 4 hours, followed by precipitation in ice water, filtration, and recrystallization from ethanol . Adjust stoichiometry and solvent polarity based on nitro group reactivity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Analyze for characteristic peaks (e.g., aromatic protons at ~8.5–9.0 ppm for nitro groups, cyclohexylmethyl protons at 1.0–2.5 ppm). Overlapping signals may require high-resolution NMR or decoupling experiments .
- X-ray Crystallography : Use programs like SHELXL for crystal structure refinement. Recent updates in SHELXL allow improved handling of disordered nitro or cyclohexyl groups .
- Elemental Analysis : Confirm C, H, N, and O percentages to validate stoichiometry.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and eye protection.
- Ventilation : Work in a fume hood due to potential nitro compound volatility.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to safety protocols for structurally related brominated cyclohexanes (e.g., cyclohexylmethyl bromide) .
Advanced Research Questions
Q. How do the electron-withdrawing nitro groups influence the reactivity of the benzoate ester?
- Methodological Answer : The 2,4-dinitro substituents enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Linear Free Energy Relationships (LFER) studies on similar nitrobenzoates (e.g., 3,5-dinitrobenzoate) show negative Nf values (−1.43), indicating strong transition-state charge development. Solvent effects (e.g., 80% aqueous ethanol) can modulate reactivity; kinetic studies via solvolysis are recommended .
Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to compute hyperpolarizability (β) and dipole moment. Compare with experimental data from dinitrobenzenesulfonate crystals (e.g., DSDNS) to validate predictions .
- Crystal Packing Analysis : Use Mercury software to assess intermolecular interactions (e.g., π-π stacking of nitro groups) that enhance NLO responses.
Q. How can bioreporter assays evaluate the biological activity of this compound?
- Methodological Answer : Design bioreporter strains (e.g., E. coli with GFP reporters) sensitive to nitroaromatic compounds. Test induction specificity by excluding structural analogs (e.g., 2-hydroxy-3,5-dinitrobenzoate) to avoid cross-reactivity. Dose-response curves and LC50 assays can quantify toxicity .
Q. What are the challenges in resolving overlapping NMR signals for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
